(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of benzo[d]thiazole, pyrazine, and dihydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyrazine moiety. The final step involves the coupling of the dihydroisoquinoline unit to the intermediate product. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)methanone
- (3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Benzo[d]thiazol-2-yl derivatives
Uniqueness
(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-21(25-12-9-14-5-1-2-6-15(14)13-25)19-18(22-10-11-23-19)20-24-16-7-3-4-8-17(16)27-20/h1-8,10-11H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOITNWERTTYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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